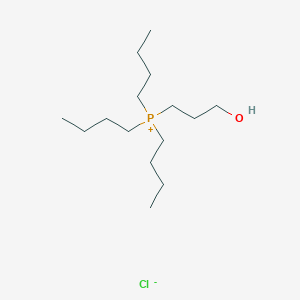
Urea, 1-methyl-3-(2-thiazolyl)-2-thio-
Descripción general
Descripción
Urea, 1-methyl-3-(2-thiazolyl)-2-thio- is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Mecanismo De Acción
Target of Action
These include enzymes like topoisomerase II , and receptors involved in inflammation and pain . The role of these targets varies, but they often play crucial roles in cellular processes such as DNA replication, inflammation, and pain signaling.
Mode of Action
For instance, certain thiazole compounds can bind to DNA and interact with topoisomerase II, causing DNA double-strand breaks . This interaction can lead to cell cycle arrest and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole compounds may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether may influence their bioavailability and distribution within the body.
Result of Action
For example, some thiazole compounds have been found to exhibit cytotoxic activity on human tumor cell lines .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-methyl-3-(1,3-thiazol-2-yl)thiourea are largely determined by the presence of the thiazole ring in its structure . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This makes 1-methyl-3-(1,3-thiazol-2-yl)thiourea capable of interacting with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
The cellular effects of 1-methyl-3-(1,3-thiazol-2-yl)thiourea are diverse and depend on the specific biochemical context. For instance, thiazoles have been found to exhibit antimicrobial, antifungal, and antiviral activities, suggesting that they can influence cell function by disrupting the activity of various microbial and viral proteins . They also exhibit antioxidant, analgesic, and anti-inflammatory activities, indicating that they can modulate cellular signaling pathways, gene expression, and metabolic processes .
Molecular Mechanism
Given the compound’s ability to undergo electrophilic and nucleophilic substitution, it may bind to and modulate the activity of various enzymes and proteins .
Temporal Effects in Laboratory Settings
Given its biochemical properties, it is likely that its effects may change over time due to factors such as degradation, metabolic processing, and changes in cellular function .
Dosage Effects in Animal Models
Given its wide range of biological activities, it is likely that its effects may vary with different dosages .
Metabolic Pathways
Given its biochemical properties, it is likely that it interacts with various enzymes and cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
Given its biochemical properties, it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-methyl-3-(2-thiazolyl)-2-thio- typically involves the reaction of appropriate thiazole derivatives with urea under controlled conditions. One common method involves the use of N, N ′-dichlorobis(2,4,6-trichlorophenyl)urea as a reagent in the presence of a solid acid catalyst such as N-sulfonic acid based on polymer support . The reaction is carried out under acidic conditions, often using hydrochloric acid or zinc perchlorate as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1-methyl-3-(2-thiazolyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Aplicaciones Científicas De Investigación
Urea, 1-methyl-3-(2-thiazolyl)-2-thio- has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-(2-thiazolyl)-1H-indole: This compound also contains a thiazole ring and has similar biological activities.
Thiazolyl-1,2,3-triazolyl-alcohol derivatives: These compounds have shown significant antimicrobial activity and are structurally related to Urea, 1-methyl-3-(2-thiazolyl)-2-thio-.
Uniqueness
Urea, 1-methyl-3-(2-thiazolyl)-2-thio- is unique due to its specific combination of a thiazole ring with a urea moiety. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
1-methyl-3-(1,3-thiazol-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S2/c1-6-4(9)8-5-7-2-3-10-5/h2-3H,1H3,(H2,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWPTHKVMMXVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=NC=CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173729 | |
| Record name | Urea, 1-methyl-3-(2-thiazolyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19958-78-2 | |
| Record name | Urea, 1-methyl-3-(2-thiazolyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019958782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-methyl-3-(2-thiazolyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1S,5R)-bicyclo[3.1.0]hexan-2-one](/img/structure/B3049174.png)
![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B3049176.png)
![2-(benzylthio)benzo[d]thiazole](/img/structure/B3049178.png)



![4-(Chloromethyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3049186.png)

